N-(2-benzoylphenyl)-2-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoylphenyl)-2-chloropropanamide is a useful research compound. Its molecular formula is C16H14ClNO2 and its molecular weight is 287.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agricultural Chemistry
N-(2-benzoylphenyl)-2-chloropropanamide derivatives have been explored for their potential in agricultural chemistry. For instance, benzoylprop ethyl and its analogue WL 29761 have been applied to wild oat in wheat to study yield benefits and efficacy on wild oat control. These compounds showed significant yield increases and ranged from mediocre to virtually complete control of wild oat, highlighting their potential as herbicides in crop protection (Kirkland & Ashford, 1976).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have shown promising results as antidiabetic and antihyperlipidemic agents. A novel series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives have been identified as potent, selective PPARgamma agonists, exhibiting significant antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes. These findings suggest potential applications in the treatment of type 2 diabetes and associated metabolic disorders (Henke et al., 1998).
Polymer Science
In polymer science, this compound derivatives have been utilized in the development of photochemical properties of polymers. A study on the synthesis and in vivo anti-hyperlipidemic activity of novel N-benzoylphenyl-2-furamide derivatives in Wistar rats indicates the potential of these compounds as lipid-lowering agents, which can be leveraged in the design of polymers for biomedical applications (Hikmat et al., 2017).
Material Science
Material science has also benefited from the applications of this compound derivatives. Research on nitroxide-mediated photopolymerization using alkoxyamine compounds bearing a chromophore group directly linked to the aminoxyl function demonstrates the utility of these derivatives in the development of new materials with controlled photopolymerization properties (Guillaneuf et al., 2010).
Mechanism of Action
Target of Action
The primary target of N-(2-benzoylphenyl)-2-chloropropanamide is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a member of the nuclear hormone receptor subfamily of transcription factors . It plays a key role in adipocyte differentiation and fat-specific gene expression . PPARγ can also modulate macrophage functions such as proinflammatory activities, and stimulate oxidized low-density lipoprotein (x-LDL) uptake .
Mode of Action
This compound: interacts with PPARγ as an activator . The activation of PPARγ by this compound can lead to the modulation of macrophage functions and the stimulation of x-LDL uptake . .
Biochemical Pathways
The activation of PPARγ by This compound affects various biochemical pathways. PPARγ is involved in the regulation of genes related to insulin action, adipocyte differentiation, lipid metabolism, and inflammation . Therefore, the activation of PPARγ by this compound can potentially influence these pathways and their downstream effects.
Result of Action
The activation of PPARγ by This compound can lead to various molecular and cellular effects. These include the modulation of macrophage functions, the stimulation of x-LDL uptake, and the regulation of genes related to insulin action, adipocyte differentiation, lipid metabolism, and inflammation . The exact outcomes of these effects depend on the specific cellular context and require further investigation.
Properties
IUPAC Name |
N-(2-benzoylphenyl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-11(17)16(20)18-14-10-6-5-9-13(14)15(19)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVFDEUNELESDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.